Chemical Structure and Physicochemical Properties of Trietazine-Ethylamino: An In-Depth Technical Guide
Chemical Structure and Physicochemical Properties of Trietazine-Ethylamino: An In-Depth Technical Guide
Executive Summary
The s-triazine class of herbicides has been extensively utilized globally for broadleaf weed control, prompting rigorous environmental and toxicological monitoring[1]. While parent compounds like trietazine (2-chloro-4-diethylamino-6-ethylamino-1,3,5-triazine) are well-characterized, their substituted derivatives and impurities demand equal analytical scrutiny. Trietazine-ethylamino (CAS 93567-85-2), chemically designated as 2,4-bis(ethylamino)-6-diethylamino-s-triazine, serves as a critical analytical reference material[2]. As a Senior Application Scientist, I have structured this whitepaper to delineate its structural chemistry, physicochemical properties, formation mechanisms, and to provide a self-validating analytical protocol for its quantification.
Chemical Identity and Structural Elucidation
Trietazine-ethylamino is a diamino-1,3,5-triazine derivative. Its structural framework consists of a highly symmetrical, aromatic s-triazine ring where the carbon centers are bonded to exocyclic nitrogen atoms.
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SMILES: CCNC1=NC(=NC(=N1)N(CC)CC)NCC[]
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InChI Key: PKIMGNVJQPTABT-UHFFFAOYSA-N[]
Mechanistic Insight: The s-triazine core exhibits strong electron-withdrawing properties due to the three electronegative nitrogen atoms within the ring. This electron deficiency at the C2, C4, and C6 positions makes the carbon atoms highly susceptible to nucleophilic aromatic substitution ( SNAr ). In the parent trietazine molecule, the C2 position is occupied by a chlorine atom—an excellent leaving group. When exposed to ethylamine (either during synthesis as an impurity or via specific environmental amination pathways), the nucleophile attacks the C2 carbon, displacing the chloride ion and forming the 2,4-bis(ethylamino)-6-diethylamino-s-triazine structure.
Fig 1: Nucleophilic aromatic substitution pathway forming trietazine-ethylamino.
Physicochemical Properties
Understanding the physicochemical parameters of trietazine-ethylamino is essential for predicting its environmental fate and optimizing chromatographic separation. The substitution of the chlorine atom with an ethylamino group increases the basicity and alters the lipophilicity of the molecule compared to its parent compound.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Name | 2,4-bis(ethylamino)-6-diethylamino-s-triazine | [2] |
| CAS Registry Number | 93567-85-2 | [] |
| Molecular Formula | C11H22N6 | [4] |
| Molecular Weight | 238.33 g/mol | [] |
| Standard Matrix | 100 µg/mL in Methyl cellosolve | [2] |
| Storage Temperature | Ambient (>5 °C) | [2] |
Environmental and Toxicological Relevance
s-Triazine herbicides are known for their moderate to low mobility in soil, which is heavily influenced by soil texture and rainfall[5]. The hydrolytic degradation of s-triazines is typically catalyzed by enzymes from the amidohydrolase superfamily, ultimately yielding cyanuric acid[1]. However, the presence of alkylamino derivatives such as trietazine-ethylamino—often utilized as a Certified Reference Material (CRM) for environmental screening[2]—highlights the complexity of triazine transformation networks. Monitoring these specific derivatives is vital to prevent the underestimation of total triazine loads in agricultural runoff.
Analytical Protocols: Extraction and LC-MS/MS Quantification
To accurately quantify trietazine-ethylamino in environmental matrices (e.g., soil leachate or surface water), a highly selective and sensitive approach is required. The following protocol outlines a self-validating Solid-Phase Extraction (SPE) coupled with LC-MS/MS workflow.
Causality in Experimental Design:
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Why HLB Sorbents? Hydrophilic-Lipophilic Balance (HLB) polymeric sorbents are chosen because they effectively retain both the moderately polar triazine ring and the hydrophobic ethyl/diethyl side chains, ensuring high recovery rates.
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Why Formic Acid? The addition of 0.1% formic acid to the mobile phase forces the protonation of the exocyclic amino groups and the triazine ring nitrogens, drastically enhancing the ionization efficiency in positive Electrospray Ionization (ESI+) mode.
Step-by-Step Methodology
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Sample Preparation & Isotope Spiking (Self-Validation):
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Filter 500 mL of the aqueous sample through a 0.45 µm PTFE membrane to remove particulate matter.
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Critical Step: Spike the sample with 10 ng/L of an isotopically labeled internal standard (e.g., Atrazine-d5). This creates a self-validating system; the known recovery of the heavy isotope mathematically corrects for any matrix-induced ion suppression during MS analysis.
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Solid-Phase Extraction (SPE):
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Conditioning: Pass 5 mL of LC-MS grade methanol followed by 5 mL of ultrapure water through the HLB cartridge (200 mg/6 mL) at 1-2 mL/min.
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Loading: Load the spiked sample at a controlled flow rate of 5 mL/min to ensure optimal residence time for analyte-sorbent interaction.
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Washing: Wash with 5 mL of 5% methanol in water to elute highly polar matrix interferences.
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Elution: Elute the target analytes with 6 mL of a Methanol/Dichloromethane mixture (1:1, v/v).
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Concentration and Reconstitution:
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Evaporate the eluate to near dryness under a gentle stream of ultra-high-purity nitrogen at 40°C.
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Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90% Water / 10% Acetonitrile).
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LC-MS/MS Analysis (MRM Mode):
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Chromatography: Inject 10 µL onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
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Mobile Phase: Gradient elution using (A) Water + 0.1% Formic Acid and (B) Acetonitrile + 0.1% Formic Acid.
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Detection: Operate the triple quadrupole mass spectrometer in ESI+ mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for trietazine-ethylamino (Precursor ion [M+H]+ m/z 239.3 → specific product ions, typically resulting from the loss of ethylamine moieties).
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Fig 2: Validated SPE and LC-MS/MS analytical workflow for triazine derivatives.
References
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Title: TRIETAZINE-ETHYLAMINO — Chemical Substance Information Source: NextSDS URL: [Link]
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Title: Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review Source: PMC (National Institutes of Health) URL: [Link]
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Title: ATRAZINE (A Short Review of Literature) Source: Infoteca Embrapa URL: [Link]
Sources
- 1. Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accustandard.com [accustandard.com]
- 4. nextsds.com [nextsds.com]
- 5. infoteca.cnptia.embrapa.br [infoteca.cnptia.embrapa.br]
